molecular formula C6H3IN2OS B12347265 6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one

6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12347265
M. Wt: 278.07 g/mol
InChI Key: NWYJAVCRGMCKDY-UHFFFAOYSA-N
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Description

6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of iodine in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The thienopyrimidine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an oxidized thienopyrimidine.

Scientific Research Applications

6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of the substituents.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the nitrogen atoms in the ring system.

Uniqueness

6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the development of new derivatives with improved biological activities .

Properties

Molecular Formula

C6H3IN2OS

Molecular Weight

278.07 g/mol

IUPAC Name

6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H3IN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-3H

InChI Key

NWYJAVCRGMCKDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=O)C21)I

Origin of Product

United States

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